5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexa-2,4-dien-1-one, with a chloro and a diethylaminoanilino group attached.
Preparation Methods
The synthesis of 5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-(diethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one can be compared with similar compounds such as:
6-[[4-(diethylamino)anilino]methylidene]cyclohexa-2,4-dien-1-one: This compound lacks the chloro group, which may affect its reactivity and biological activity.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,4-dien-1-one: This compound has different substituents, leading to variations in its chemical and physical properties.
Properties
CAS No. |
920317-49-3 |
---|---|
Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
3-chloro-2-[[4-(diethylamino)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C17H19ClN2O/c1-3-20(4-2)14-10-8-13(9-11-14)19-12-15-16(18)6-5-7-17(15)21/h5-12,21H,3-4H2,1-2H3 |
InChI Key |
OFDBGMNWZXQISM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.